molecular formula C16H17NO4S B2718925 N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 941928-35-4

N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2718925
CAS No.: 941928-35-4
M. Wt: 319.38
InChI Key: MEUVYESILUYVDG-UHFFFAOYSA-N
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Description

N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with a benzo[b][1,4]dioxepine ring system, which is fused with a sulfonamide group and a p-tolyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide typically involves multiple steps. One common method starts with the preparation of the benzo[b][1,4]dioxepine ring system, which can be achieved through a cyclization reaction of appropriate precursors. The sulfonamide group is then introduced via sulfonation reactions using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The p-tolyl group is incorporated through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are also crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide moiety, which is known for its antibacterial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(p-tolyl)-benzenesulfonamide: Similar structure but lacks the benzo[b][1,4]dioxepine ring.

    N-(p-tolyl)-2H-benzo[b][1,4]oxazine-7-sulfonamide: Contains an oxazine ring instead of a dioxepine ring.

    N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]thiazepine-7-sulfonamide: Features a thiazepine ring instead of a dioxepine ring.

Uniqueness

N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is unique due to its benzo[b][1,4]dioxepine ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-3-5-13(6-4-12)17-22(18,19)14-7-8-15-16(11-14)21-10-2-9-20-15/h3-8,11,17H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUVYESILUYVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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